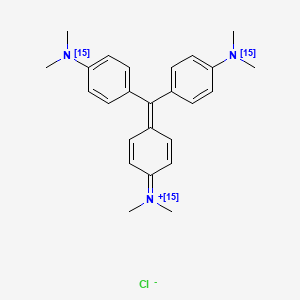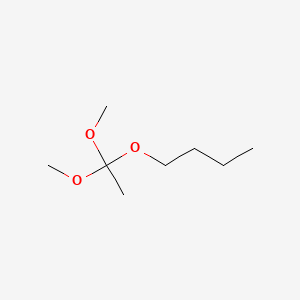
(R)-8-Amino-6-(1-aminoethyl)-2-naphthonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile is a chiral organic compound with significant potential in various scientific fields. This compound features a naphthalene ring substituted with amino groups, making it a valuable building block in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reductive amination of a suitable precursor, such as 8-nitro-2-naphthonitrile, using chiral amine donors and reducing agents .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient separation techniques to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: ®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted naphthalene derivatives
Applications De Recherche Scientifique
®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and catalysts
Mécanisme D'action
The mechanism of action of ®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or catalytic effects .
Comparaison Avec Des Composés Similaires
®-3-Amino-1-butanol: Another chiral amine used in asymmetric synthesis.
®-Omega-Transaminase: An enzyme used for the synthesis of chiral amines.
Uniqueness: ®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile stands out due to its unique naphthalene structure and specific stereochemistry, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C13H13N3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
8-amino-6-[(1R)-1-aminoethyl]naphthalene-2-carbonitrile |
InChI |
InChI=1S/C13H13N3/c1-8(15)11-5-10-3-2-9(7-14)4-12(10)13(16)6-11/h2-6,8H,15-16H2,1H3/t8-/m1/s1 |
Clé InChI |
CINDGSIGFYYPRS-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C1=CC(=C2C=C(C=CC2=C1)C#N)N)N |
SMILES canonique |
CC(C1=CC(=C2C=C(C=CC2=C1)C#N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone](/img/structure/B12931103.png)





![7-Fluoro-4-iodobenzo[d]thiazol-2-amine](/img/structure/B12931157.png)


![4-[2,5-diphenyl-4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B12931173.png)
![N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12931174.png)
